![molecular formula C11H7BrF2O B6314908 1-Bromo-4-(difluoromethoxy)naphthalene CAS No. 1261783-62-3](/img/structure/B6314908.png)
1-Bromo-4-(difluoromethoxy)naphthalene
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Overview
Description
1-Bromo-4-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7BrF2O and a molecular weight of 273.07 g/mol . This compound is characterized by the presence of a bromine atom and a difluoromethoxy group attached to a naphthalene ring, making it a valuable intermediate in organic synthesis and various chemical research applications .
Preparation Methods
The synthesis of 1-Bromo-4-(difluoromethoxy)naphthalene typically involves the bromination of 4-(difluoromethoxy)naphthalene. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform . The reaction is usually carried out under reflux conditions to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Bromo-4-(difluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: The difluoromethoxy group can be reduced to a methoxy group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-(difluoromethoxy)naphthylamines, while oxidation reactions can produce naphthoquinones .
Scientific Research Applications
Pharmaceutical Applications
1-Bromo-4-(difluoromethoxy)naphthalene has garnered attention in the pharmaceutical industry due to its potential as a building block for drug synthesis. The difluoromethoxy group contributes to the compound's lipophilicity and metabolic stability, making it an attractive candidate for developing new therapeutics.
Case Studies:
- Anticancer Agents : Research indicates that compounds similar to 1-bromo-4-(difluoromethoxy)naphthalene exhibit activity against various cancer types, including glioblastoma and lung cancer. These compounds may inhibit specific pathways involved in tumor growth and metastasis .
- Drug Development : The compound's structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets. For instance, derivatives have been explored as inhibitors of GAT2, a target implicated in various neurological disorders .
Materials Science Applications
In materials science, this compound serves as a precursor for synthesizing advanced materials with unique electronic properties. Its incorporation into polymer matrices can enhance the performance of electronic devices.
Key Features:
- Conductive Polymers : The compound can be used to modify conductive polymers, improving their electrical conductivity and stability under varying environmental conditions.
- Fluorescent Materials : Due to its aromatic structure, it can be utilized in creating fluorescent materials for sensors and imaging applications.
Biological Studies
The interactions of this compound with biological systems are crucial for understanding its potential effects. Studies have focused on its role in cellular processes and mechanisms of action.
Research Insights:
- Cellular Uptake : Investigations into how the compound is absorbed by cells can inform its suitability as a drug candidate. Its lipophilicity suggests efficient membrane permeability.
- Toxicological Assessments : Understanding the toxicity profile of this compound is essential for its safe application in medicine and industry. Studies have shown that certain derivatives exhibit low toxicity while retaining biological activity .
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethoxy)naphthalene depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways . The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
1-Bromo-4-(difluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-Bromo-4-methoxynaphthalene: This compound has a methoxy group instead of a difluoromethoxy group, which can affect its reactivity and applications.
1-Bromo-4-(trifluoromethoxy)naphthalene: The presence of a trifluoromethoxy group can further enhance the compound’s electron-withdrawing properties, making it more suitable for certain types of reactions.
4-Bromo-1-naphthol: This compound contains a hydroxyl group, which can participate in hydrogen bonding and other interactions, influencing its chemical behavior and applications.
The uniqueness of this compound lies in its combination of a bromine atom and a difluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications .
Biological Activity
1-Bromo-4-(difluoromethoxy)naphthalene (CAS Number: 1261783-62-3) is an organic compound characterized by a naphthalene core substituted with a bromine atom and a difluoromethoxy group. Its unique structure enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.
- Molecular Formula: C₁₁H₇BrF₂O
- Molecular Weight: 273.08 g/mol
- Structure: The presence of the difluoromethoxy group significantly influences the compound's chemical behavior, particularly in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to proteins and enzymes. This interaction may modulate various biochemical pathways, leading to observable effects in cellular functions and processes.
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of novel therapeutic agents. Its applications include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus altering their activity and providing therapeutic effects.
- Targeting Receptors: It can bind to biological receptors, potentially modulating receptor-mediated signaling pathways.
Chemical Biology
In chemical biology, this compound is utilized as a probe or precursor for bioactive molecules. Its unique structure allows researchers to explore biological pathways and mechanisms more effectively.
Case Study 1: Synthesis and Biological Evaluation
A study investigated the synthesis of various derivatives of this compound to evaluate their biological activities against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for development as anticancer agents.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15 | A549 (lung cancer) |
Derivative A | 10 | A549 |
Derivative B | 25 | HeLa (cervical cancer) |
Case Study 2: Interaction with Biological Targets
Another research effort focused on the interaction of this compound with specific protein targets. Using surface plasmon resonance (SPR), researchers demonstrated that this compound binds effectively to a target enzyme involved in inflammation pathways, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Bromo-4-(difluoromethyl)naphthalene | Naphthalene with bromine and difluoromethyl | Contains a difluoromethyl instead of methoxy |
1-Chloro-4-(difluoromethoxy)naphthalene | Naphthalene with chlorine and difluoromethoxy | Chlorine may alter reactivity compared to bromine |
1-Bromo-4-(difluoromethoxy)benzene | Benzene ring instead of naphthalene | Simpler structure; fewer aromatic interactions |
The comparison highlights that while similar compounds exist, the combination of bromine and difluoromethoxy groups in this compound contributes to its distinctive reactivity and biological activity.
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2O/c12-9-5-6-10(15-11(13)14)8-4-2-1-3-7(8)9/h1-6,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYDZIWZWYQIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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